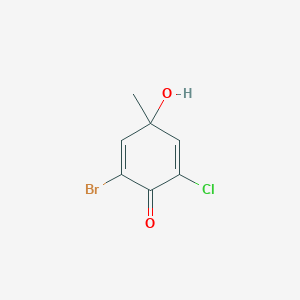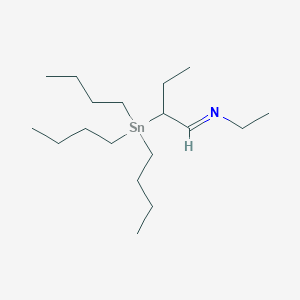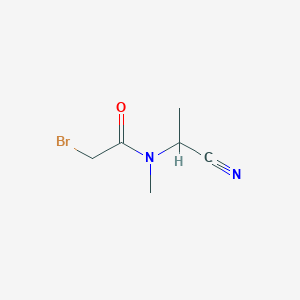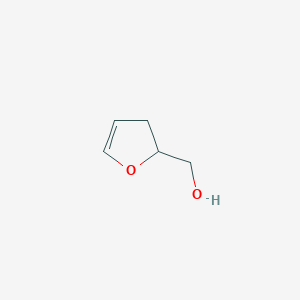![molecular formula C3H10N2O B14589060 2-[(Aminomethyl)amino]ethan-1-ol CAS No. 61413-47-6](/img/structure/B14589060.png)
2-[(Aminomethyl)amino]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Aminomethyl)amino]ethan-1-ol, also known as N-(2-Hydroxyethyl)ethylenediamine, is a chemical compound with the molecular formula C4H12N2O. It is a colorless, viscous liquid with a mild ammoniacal odor. This compound is both an amine and an alcohol, making it a versatile intermediate in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-[(Aminomethyl)amino]ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of ethylenediamine with ethylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Another method involves the distillation of the amine through a Vigreux column, followed by redistillation from solid sodium hydroxide (NaOH) and calcium hydride (CaH2). This process helps in obtaining a highly pure form of the compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using ethylenediamine and ethylene oxide. The reaction is carried out in reactors equipped with temperature and pressure control systems to ensure consistent product quality. The final product is then purified through distillation and other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Aminomethyl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The amine and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reactions: These reactions often involve halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxides, while reduction can yield simpler amines or alcohols. Substitution reactions can produce a wide range of derivatives, including halogenated compounds .
Applications De Recherche Scientifique
2-[(Aminomethyl)amino]ethan-1-ol has numerous applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-[(Aminomethyl)amino]ethan-1-ol involves its interaction with various molecular targets and pathways. As an amine and alcohol, it can participate in acid-base reactions, forming salts and water. These reactions are often exothermic, releasing heat. The compound’s hydroxyl group can also engage in hydrogen bonding, influencing its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanolamine: Similar in structure but lacks the additional amine group.
Diethanolamine: Contains two hydroxyl groups instead of one.
Triethanolamine: Contains three hydroxyl groups and is more complex in structure
Uniqueness
2-[(Aminomethyl)amino]ethan-1-ol is unique due to its combination of amine and alcohol functional groups, making it highly versatile in various chemical reactions and applications. Its ability to participate in both acid-base and hydrogen bonding interactions sets it apart from other similar compounds .
Propriétés
Numéro CAS |
61413-47-6 |
|---|---|
Formule moléculaire |
C3H10N2O |
Poids moléculaire |
90.12 g/mol |
Nom IUPAC |
2-(aminomethylamino)ethanol |
InChI |
InChI=1S/C3H10N2O/c4-3-5-1-2-6/h5-6H,1-4H2 |
Clé InChI |
NWTYCFFQLWYXHG-UHFFFAOYSA-N |
SMILES canonique |
C(CO)NCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Hydroxyphenyl)[2-(4-methoxyphenyl)pyrimidin-5-yl]methanone](/img/structure/B14588978.png)

![4-[4-Methyl-3-(propylsulfanyl)phenoxy]benzonitrile](/img/structure/B14588987.png)


![3-(4H-Furo[3,2-b]indol-2-yl)prop-2-enamide](/img/structure/B14589012.png)
![N-[4-(4-Methoxybenzoyl)-5-methyl-1H-pyrrol-3-yl]glycinamide](/img/structure/B14589017.png)



![2-[Dichloro(nitro)methyl]-1-methylimidazolidine](/img/structure/B14589047.png)

![2-[(3,4,5-Trichlorophenoxy)methyl]oxirane](/img/structure/B14589053.png)

